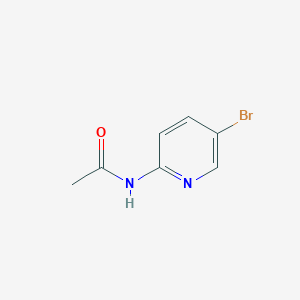

2-Acetamido-5-bromopyridine

Beschreibung

Significance in Organic Synthesis and Medicinal Chemistry

The utility of 2-Acetamido-5-bromopyridine is prominently highlighted in its application as a precursor for synthesizing a range of pharmaceutical intermediates. For instance, it is a key starting material in the production of 2-amino-5-bromopyridine (B118841), a compound that itself is a crucial intermediate for various pharmaceuticals. orgsyn.orgchemicalbook.com The conversion of the acetamido group to an amino group is a fundamental transformation that opens up avenues for further molecular modifications. google.comgoogle.com

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions. An optimized Heck ethylenation of this compound has been developed on a multi-kilogram scale to produce 2-Acetamido-5-vinylpyridine, demonstrating its industrial relevance. acs.org This reaction showcases the compound's ability to undergo carbon-carbon bond formation, a cornerstone of modern organic synthesis.

Furthermore, this compound serves as a chemical reagent in the synthesis of novel inhibitors for Bcr-Abl, a protein associated with certain types of leukemia. chemicalbook.com This underscores its direct relevance in the discovery of potential anti-cancer agents. The compound is also utilized in the preparation of hetero-monocyclic derivatives that are potent inhibitors of the same protein. chemicalbook.com

Role as a Heterocyclic Building Block

Heterocyclic compounds, such as pyridine (B92270) derivatives, are ubiquitous in pharmaceuticals and agrochemicals. This compound exemplifies the concept of a heterocyclic building block, a relatively simple molecule that can be systematically modified to generate a library of more complex structures. Its pyridine ring is a common motif in many biologically active compounds.

The bromine atom at the 5-position is particularly amenable to various substitution reactions, allowing for the introduction of diverse functionalities. cymitquimica.com This feature is crucial for structure-activity relationship (SAR) studies in drug discovery, where chemists systematically alter a lead compound's structure to optimize its biological activity.

The compound and its derivatives are classified under several categories of chemical building blocks, including halogenated aromatic compounds, 6-membered heterocycles, and pyridines. cymitquimica.com This classification reflects its broad utility in synthetic chemistry. For example, the related compound 2-Acetamido-5-bromo-4-methylpyridine is also recognized as a valuable building block. chemdad.com

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of 2,5-dibromopyridine, another important intermediate in organic synthesis. chemicalbook.comgoogle.com This transformation typically involves the diazotization of the corresponding aminopyridine, which can be derived from this compound.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H7BrN2O | fluorochem.co.uk |

| Molecular Weight | 215.05 g/mol | fluorochem.co.uk |

| Melting Point | 175-179 °C | chemicalbook.com |

| Appearance | Solid | fluorochem.co.uk |

Interactive Data Table: Related Compounds and Their Significance

| Compound Name | Significance | References |

| 2-Acetamido-5-vinylpyridine | Product of Heck reaction, industrial intermediate. | acs.org |

| 2-Amino-5-bromopyridine | Important pharmaceutical intermediate derived from this compound. | orgsyn.orgchemicalbook.com |

| 2,5-Dibromopyridine | Important intermediate in organic synthesis, can be synthesized from 2-amino-5-bromopyridine. | chemicalbook.comgoogle.com |

| 2-Acetamido-4-methyl-5-bromopyridine | A related building block used in chemical synthesis. | cymitquimica.comchemdad.com |

| N-(5-Bromo-4-methylpyridin-2-yl)acetamide | Synonym for 2-Acetamido-4-methyl-5-bromopyridine. | cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCOXATGBYERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303622 | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-97-3 | |

| Record name | 7169-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization

Conventional Synthetic Routes to 2-Acetamido-5-bromopyridine

Conventional methods for the synthesis of this compound are well-established and rely on fundamental organic reactions.

A primary and direct route to this compound is the electrophilic bromination of 2-acetamidopyridine (B118701). This reaction typically involves the use of bromine water. google.comgoogleapis.com The acetylamino group directs the incoming electrophile, in this case, bromine, to the 5-position of the pyridine (B92270) ring. However, this method can sometimes lead to the formation of by-products, such as the 3,5-dibrominated compound, which necessitates purification steps. google.comgoogle.com To improve selectivity and yield, modifications to this method have been explored. One such improvement involves carrying out the bromination in the presence of an alkaline buffer, such as disodium (B8443419) hydrogen phosphate (B84403) or sodium acetate (B1210297). google.com This approach promotes the desired monobromination at the 5-position while minimizing the formation of di-substituted products. google.com

An alternative conventional pathway begins with 2-aminopyridine (B139424). This precursor can be converted to this compound in a two-step process. First, 2-aminopyridine is brominated to form 2-amino-5-bromopyridine (B118841). google.comorgsyn.org This step can be challenging as direct bromination of 2-aminopyridine can yield a mixture of products, including 3-bromo, 5-bromo, and 3,5-dibromo derivatives. scielo.org.mx For instance, the bromination of 2-aminopyridine in acetic acid can produce 2-amino-5-bromopyridine, but often with the formation of 2-amino-3,5-dibromopyridine (B40352) as a significant by-product, leading to lower yields of the desired mono-brominated product. google.comorgsyn.org

Following the bromination, the amino group of 2-amino-5-bromopyridine is acetylated to yield the final product, this compound. This acetylation is typically achieved by reacting the 2-amino-5-bromopyridine with acetic anhydride (B1165640) in acetic acid under reflux conditions.

Another approach involves the diazotization of 2-aminopyridine followed by bromination to produce 2-bromopyridine (B144113). chempanda.comgoogle.com The resulting 2-bromopyridine can then be subjected to further reactions to introduce the acetamido group at the 2-position and a bromine atom at the 5-position, although this is a more indirect route.

Advanced Synthetic Strategies for this compound

More contemporary methods for synthesizing derivatives of this compound, such as 2-acetamido-5-vinylpyridine, utilize advanced catalytic systems like the Heck reaction. acs.org The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for carbon-carbon bond formation. wikipedia.orgnumberanalytics.com

The Heck ethylenation of this compound is a key step in the synthesis of 2-acetamido-5-vinylpyridine. acs.org This reaction involves the coupling of this compound with ethylene (B1197577) in the presence of a palladium catalyst and a base. acs.org

The efficiency and selectivity of the Heck reaction are highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst. acs.org In the ethylenation of this compound, a combination of phosphine ligands, specifically tri-o-tolylphosphine (B155546) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has been shown to be particularly effective. acs.org Tri-o-tolylphosphine is a common monodentate phosphine ligand used in Heck reactions. numberanalytics.comtaylorandfrancis.com BINAP, a chiral bidentate phosphine ligand, can transfer its chirality to the products in asymmetric reactions and also plays a crucial role in stabilizing the catalytic species. libretexts.orgwikipedia.orgnih.gov In some cases, the oxidized form of BINAP, BINAP(O), has been found to induce significant enantioselectivity in Mizoroki-Heck reactions. chemistryviews.org The synergistic effect of using both tri-o-tolylphosphine and BINAP as an additive/promoter leads to an optimized catalytic system for the ethylenation process. acs.org

Optimizing the reaction conditions is critical for achieving high yields and purity in the Heck ethylenation. For the synthesis of 2-acetamido-5-vinylpyridine from this compound, specific conditions have been identified as optimal. These include using 1 mol% of palladium acetate as the catalyst, 3.3 mol% of tri-o-tolylphosphine, and 0.25 mol% of BINAP. acs.org The reaction is typically carried out in acetonitrile (B52724) at 90°C with triethylamine (B128534) serving as the base. acs.org

The purity of the phosphine ligand, particularly tri-o-tolylphosphine, has a significant impact on the reaction time. acs.org Using lower purity tri-o-tolylphosphine can extend the reaction time threefold. acs.org Furthermore, catalyst loading is a key parameter to control. While ligand-free Heck reactions are possible, they often require very low palladium concentrations (0.01–0.1 mol%) to prevent the formation of palladium black and subsequent catalyst deactivation. rug.nl In the optimized process for the ethylenation of this compound, a catalyst loading of 1 mol% palladium acetate was found to be effective, leading to a 71.6% yield of the vinyl-substituted product on a multikilogram scale. acs.org

Interactive Data Tables

Table 1: Optimized Conditions for Heck Ethylenation of this compound acs.org

| Parameter | Value |

| Catalyst | Palladium Acetate |

| Catalyst Loading | 1 mol % |

| Ligand 1 | Tri-o-tolylphosphine |

| Ligand 1 Loading | 3.3 mol % |

| Ligand 2 (Promoter) | BINAP |

| Ligand 2 Loading | 0.25 mol % |

| Base | Triethylamine |

| Base Loading | 180 mol % |

| Solvent | Acetonitrile |

| Temperature | 90 °C |

| Yield | 71.6% |

Regioselective Bromination Techniques

The introduction of a bromine atom specifically at the 5-position of the 2-acetamidopyridine core is a challenge that chemists have addressed through various strategic approaches. The acetamido group, being an ortho-, para-director, activates the pyridine ring for electrophilic substitution, primarily guiding the incoming electrophile to the 5-position, which is para to the activating group. However, the choice of brominating agent, solvent, and reaction conditions is crucial to maximize the yield of the desired 5-bromo isomer and minimize the formation of other isomers or polybrominated byproducts.

One of the most common and traditional methods involves the direct bromination of 2-aminopyridine followed by acetylation. In this process, 2-aminopyridine is treated with bromine in a solvent like acetic acid. The reaction mixture is often cooled initially to control the reaction rate, then allowed to warm. This process yields 2-amino-5-bromopyridine, which can be contaminated with the 2-amino-3,5-dibromopyridine byproduct. orgsyn.org The purified 2-amino-5-bromopyridine is then acetylated using acetic anhydride to yield the final product, this compound.

Another widely used technique is the bromination of the already acetylated starting material, 2-acetamidopyridine. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent. The acetamido group's directing effect is central to the high regioselectivity observed in this reaction.

More advanced and milder methods have also been developed. For instance, a highly regioselective method utilizes a Selectfluor/LiBr system. rsc.org In this approach, lithium bromide (LiBr) serves as the bromine source, and Selectfluor acts as an oxidant to generate the active brominating species. This reaction proceeds under mild conditions in a solvent like N,N-dimethylformamide (DMF) and demonstrates high selectivity for the 5-position of 2-aminopyridines. rsc.org The proposed mechanism suggests the formation of a pyridine radical cation intermediate, leading to the observed regioselectivity. rsc.org

The following table summarizes various regioselective bromination techniques for the synthesis of 2-amino-5-bromopyridine, a direct precursor to this compound.

| Starting Material | Brominating Agent/System | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid, 0-50°C | Yields 2-amino-5-bromopyridine; can produce 2-amino-3,5-dibromopyridine as a byproduct. | orgsyn.org |

| 2-Acetamidopyridine | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Appropriate solvent | Direct bromination of the acetylated pyridine. The acetamido group directs bromination to the 5-position. | smolecule.com |

| 2-Aminopyridines | Lithium Bromide (LiBr) / Selectfluor | DMF, 15°C | Provides high yields and high regioselectivity for the 5-position. The reaction is sensitive to the substituent pattern on the pyridine ring. | rsc.org |

| 2-Aminopyridines | 1-Butylpyridinium (B1220074) bromide / Hydrogen Peroxide (H₂O₂) | Not specified | An environmentally friendly protocol where H₂O₂ acts as a green oxidant. The bromide ion from the ionic liquid is oxidized to effect bromination. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including this compound, to reduce environmental impact and improve safety. These approaches focus on the use of less hazardous reagents, environmentally benign solvents, and more energy-efficient reaction conditions.

A significant advancement in the green synthesis of pyridine derivatives is the use of electrochemical methods. researchgate.netacs.orgnih.gov Electrochemical bromination offers a sustainable alternative to traditional methods by avoiding the need for stoichiometric chemical oxidants. researchgate.netacs.org In this technique, an electric current is used to oxidize bromide salts, which are inexpensive and safe, to generate the brominating species in situ. researchgate.netacs.orgnih.gov The reaction can be performed at room temperature, and by using directing groups, high regioselectivity can be achieved. researchgate.netacs.orgnih.gov This method is also scalable, making it attractive for industrial applications. researchgate.net

The choice of solvent is another key aspect of green chemistry. The use of ionic liquids as solvents for halogenation reactions has been explored. beilstein-journals.orgnih.gov Although a study using copper(II) bromide in an ionic liquid for the bromination of 2-aminopyridine did not yield the desired product, the principle of using non-volatile and potentially recyclable ionic liquids represents a greener alternative to traditional volatile organic solvents. beilstein-journals.orgnih.gov Water is another ideal green solvent, and methods for the selective amination of polyhalogenated pyridines in water have been developed, highlighting a trend towards aqueous-phase synthesis in pyridine chemistry. acs.org

The use of safer and more environmentally friendly reagents is also paramount. A protocol for the regioselective bromination of 2-aminopyridines employs 1-butylpyridinium bromide as the bromine source and hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.net H₂O₂ is an ideal oxidant as its only byproduct is water. This system avoids the use of more hazardous elemental bromine. Similarly, other eco-friendly protocols for halogenating heterocycles have been developed using systems like tetrabutylammonium (B224687) bromide (TBAB) with Oxone in ethanol (B145695), a greener solvent, often accelerated by microwave irradiation. researchgate.net

The following table highlights some green chemistry approaches relevant to the synthesis of brominated pyridines.

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Electrochemical oxidation of bromide salts using graphite (B72142) electrodes. | Avoids chemical oxidants, mild reaction conditions (room temperature), scalable, uses inexpensive and safe bromine salts. | researchgate.netacs.orgnih.gov |

| Green Oxidants | Using hydrogen peroxide (H₂O₂) as the oxidant with a bromide salt (e.g., 1-butylpyridinium bromide). | H₂O₂ is a clean oxidant, producing only water as a byproduct. Avoids hazardous brominating agents. | researchgate.net |

| Alternative Energy Sources | Microwave-assisted synthesis using TBAX (e.g., TBAB) and Oxone. | Reduces reaction times and often improves yields. | researchgate.net |

| Greener Solvents | Using ethanol or water as the reaction solvent. | Reduces reliance on volatile and hazardous organic solvents. Ethanol is a bio-based solvent, and water is the most environmentally benign solvent. | acs.orgresearchgate.net |

Reactivity and Transformations of 2 Acetamido 5 Bromopyridine

Nucleophilic Substitution Reactions

The bromine atom on the pyridine (B92270) ring can be displaced by various nucleophiles. However, the reactivity of 2-acetamido-5-bromopyridine in nucleophilic aromatic substitution (SNAr) reactions is influenced by the position of the bromine atom. The pyridine nitrogen atom withdraws electron density from the ring, particularly at the ortho (2- and 6-) and para (4-) positions. This electron deficiency activates these positions for attack by nucleophiles. researchgate.net Since the bromine atom in this compound is at a meta-position (the 3- and 5-positions) relative to the ring nitrogen, it is less activated towards direct nucleophilic substitution compared to a halogen at the 2-, 4-, or 6-position. researchgate.net

Despite this reduced reactivity, nucleophilic substitution can be achieved, often requiring more forcing conditions such as high temperatures or the use of highly reactive nucleophiles. The presence of the acetamido group, which is an electron-donating group via resonance but can be electron-withdrawing by induction, further influences the electronic landscape of the pyridine ring.

Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems are widely employed for this purpose.

Palladium catalysis offers a powerful and versatile toolkit for functionalizing this compound. The high efficiency and functional group tolerance of these reactions make them central to the synthesis of complex pyridine derivatives. mdpi.com

Heck Reaction: In a notable example, this compound undergoes a Heck ethylenation to produce 2-acetamido-5-vinylpyridine. An optimized process for this transformation was developed using a catalytic system composed of palladium acetate (B1210297), tri-o-tolylphosphine (B155546), and BINAP as a promoter. acs.org The reaction proceeds efficiently in acetonitrile (B52724) with triethylamine (B128534) as the base, achieving a 71.6% yield on a multikilogram scale. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a practical method for creating biaryl compounds by coupling with organoboronic acids or esters. mdpi.com The reaction involving this compound derivatives proceeds through a well-established cycle starting with the oxidative addition of the bromopyridine to a palladium(0) complex. smolecule.com This is followed by transmetalation with the boron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. smolecule.com While specific studies on this compound are part of broader research, protocols for structurally similar compounds, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, utilize catalysts like tetrakis(triphenylphosphine)palladium(0) with a base such as potassium phosphate (B84403) in a dioxane/water solvent system. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. Copper-free Sonogashira conditions, which are often preferred to avoid the formation of alkyne homocoupling byproducts, typically employ a palladium catalyst like palladium(II) acetate with a phosphine (B1218219) ligand such as tri(p-tolyl)phosphine, and a base like 1,8-diazabicycloundec-7-ene (DBU) in a solvent like THF. beilstein-journals.org These conditions are generally applicable to a wide range of aryl bromides, including functionalized bromopyridines. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| Heck Ethylenation | Ethylene (B1197577) | Pd(OAc)₂, tri-o-tolylphosphine, BINAP | Triethylamine | Acetonitrile | 90 °C | 71.6% | acs.org |

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 °C | Moderate to Good | mdpi.com |

Conditions for Suzuki and Sonogashira reactions are based on protocols for similar bromopyridine substrates and are generally applicable.

Copper-catalyzed reactions, particularly the Ullmann and Goldberg reactions, are historically significant and remain highly relevant for forming carbon-heteroatom bonds, especially carbon-nitrogen and carbon-oxygen bonds. beilstein-journals.orgresearchgate.net These methods are often complementary to palladium-catalyzed systems.

Goldberg and Ullmann-type Reactions: Copper-catalyzed systems are particularly effective for coupling this compound with nitrogen nucleophiles like primary and secondary amines. smolecule.com This transformation, often referred to as the Goldberg reaction, typically requires a copper(I) catalyst, a ligand such as 1,10-phenanthroline, and a base. smolecule.com The reaction conditions can be more demanding than those for palladium-catalyzed couplings, often necessitating elevated temperatures. smolecule.com The acetamido group in the substrate can act as a coordinating group, potentially influencing the reaction by stabilizing the copper center. smolecule.com Similarly, C-O and C-S bonds can be formed by coupling with alcohols, phenols, and thiols under copper catalysis.

Table 2: Representative Copper-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| C-N Coupling (Goldberg) | Primary/Secondary Amines | Copper(I) salt, Ligand (e.g., 1,10-phenanthroline) | Effective for N-arylation; may require elevated temperatures. | smolecule.com |

| C-O Coupling (Ullmann) | Alcohols, Phenols | Copper salt, Base | Classic method for diaryl ether synthesis. | beilstein-journals.org |

Derivatization at the Acetamido Moiety

The acetamido group (-NHCOCH₃) offers another site for chemical modification.

Hydrolysis: The most fundamental transformation is the hydrolysis of the amide bond to reveal the parent amine, 2-amino-5-bromopyridine (B118841). This reaction is typically carried out under acidic or basic conditions. The resulting primary amine is a key intermediate that can be used in a wide array of subsequent reactions, including diazotization, reductive amination, and acylation with different acylating agents to install other N-acyl groups.

N-Alkylation/N-Arylation: While direct alkylation of the amide nitrogen is challenging, the amine generated from hydrolysis can be readily alkylated or arylated.

Modification without Hydrolysis: In some cases, the amide nitrogen can participate in reactions. For instance, under strongly basic conditions, it can be deprotonated to form an amidate anion, which could then be reacted with specific electrophiles, although this is less common than hydrolysis followed by functionalization.

Pyridine Ring Functionalization and Modifications

Beyond reactions at the bromine and acetamido sites, the pyridine ring itself can be modified.

Oxidation: The pyridine ring is generally resistant to oxidation, but substituents can be modified. For example, in a related compound, an attached methyl group was oxidized to a carboxylic acid using potassium permanganate. researchgate.net This suggests that if an oxidizable group were present on the this compound scaffold, it could be selectively oxidized.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For pyridines, these reactions are often directed to the 2- or 4-positions. nih.gov For this compound, the remaining C-H bonds at the 3-, 4-, and 6-positions could potentially be targeted for functionalization using specialized catalytic systems, such as those involving transition metals or photoredox catalysis, to install new functional groups. nih.gov

Ring Hydrogenation: The aromatic pyridine ring can be reduced to a non-aromatic piperidine (B6355638) ring. This transformation typically requires catalytic hydrogenation under pressure using catalysts like palladium, platinum, or rhodium. mdpi.com The reduction of a substituted bromopyridine would yield a functionalized piperidine, a scaffold prevalent in many pharmaceuticals. The specific stereochemical outcome of the reduction would be influenced by the catalyst and conditions chosen. mdpi.com

Applications in the Synthesis of Complex Molecules and Advanced Materials

Precursor in Pharmaceutical Intermediates Synthesis

2-Acetamido-5-bromopyridine is a key starting material or intermediate in the synthesis of numerous pharmaceutical compounds. Its utility stems from the ability to undergo various chemical transformations, allowing for the introduction of different functional groups and the construction of complex heterocyclic systems.

The phosphatidylinositol-3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. nih.gov Dysregulation of the PI3K signaling pathway is frequently observed in various cancers, making it a significant target for anti-cancer drug development. nih.govnih.gov

In the quest for potent and selective PI3K inhibitors, researchers have utilized derivatives of this compound to synthesize novel compounds. For instance, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives were designed and synthesized as PI3Kα inhibitors. nih.gov The synthesis often begins with a related compound, 2-amino-5-bromopyridine (B118841), which is a direct precursor to this compound. This precursor undergoes cyclization with ethyl 3-bromopyruvate (B3434600) to form an 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate intermediate. nih.gov Subsequent modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine scaffold have led to the identification of potent PI3Kα inhibitors with nanomolar efficacy. nih.gov

Table 1: Examples of PI3Kα Inhibitors Derived from Pyridine (B92270) Scaffolds

| Compound | Target | IC50 (nM) | Antiproliferative Activity |

|---|---|---|---|

| Compound 35 | PI3Kα | 150 | Potent against breast cancer cell lines nih.gov |

| Compound 17p | PI3Kα | 31.8 ± 4.1 | Comparable to BKM-120 frontiersin.org |

| BKM-120 (Reference) | PI3Kα | 44.6 ± 3.6 | Positive Control frontiersin.org |

IC50 values represent the concentration of the drug that is required for 50% inhibition in vitro.

Haloperidol (B65202) is a typical antipsychotic medication. While the direct synthesis of haloperidol derivatives from this compound is not explicitly detailed in the provided research, the synthesis of various piperidine (B6355638) derivatives, a core structure in haloperidol, often involves pyridine-based starting materials. google.commdpi.com The functional groups on this compound allow for its potential use in building complex piperidine-containing structures through multi-step synthetic pathways.

Thiourea (B124793) derivatives containing a thiazole (B1198619) ring have been investigated for their potential biological activities. The synthesis of chiral derivatives of halopyridyl thiourea compounds has been reported, demonstrating anti-leukemic potency. researchgate.net These syntheses often utilize 2-amino-5-bromopyridine as a starting material, which can be readily prepared from 2-aminopyridine (B139424) via N-acylation, bromination, and hydrolysis. researchgate.netresearchgate.net The resulting 2-amino-5-bromopyridine is a key intermediate that can be further reacted to introduce the thiourea and thiazole moieties.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are important targets for treating neurological and neuropsychiatric disorders like Parkinson's disease and schizophrenia. nih.govupenn.edu The development of selective D3 receptor agonists is a key area of research due to the potential for improved side-effect profiles. mdpi.com

Aminopyridine derivatives have been explored as selective dopamine D3 agonists. google.com The synthesis of such compounds can involve the use of protected 2-aminopyridine derivatives, which can be prepared from precursors like this compound. google.com For example, the synthesis of 5-(Morpholin-2-yl)pyridin-2-amine, a selective D3 agonist, involves multi-step reactions starting from protected aminopyridine precursors. google.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govresearchgate.net Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs. nih.govnih.gov

The synthesis of various VEGFR-2 inhibitors involves heterocyclic scaffolds that can be constructed using precursors like this compound. For example, the synthesis of potent VEGFR-2 inhibitors with an internal 1,2,3-triazole ring has been developed. core.ac.uk While a direct synthetic route from this compound is not always explicitly shown, its structural features make it a suitable starting point for creating the substituted pyridine moieties present in many VEGFR-2 inhibitor designs.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov The development of Bcr-Abl tyrosine kinase inhibitors has revolutionized the treatment of CML. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromopyridine |

| 2-aminopyridine |

| Bcr-Abl |

| BKM-120 |

| ethyl 3-bromopyruvate |

| Haloperidol |

| Imidazo[1,2-a]pyridine |

| PI3 Kinase |

Tachykinin Receptor Antagonists

This compound is utilized as a reagent in the preparation of tachykinin receptor antagonists. chemicalbook.com Tachykinins are a family of neuropeptides that play a significant role in a wide range of physiological processes in the nervous and immune systems. nih.gov Their receptors, particularly the neurokinin-1 (NK1) receptor, have been identified as important targets for therapeutic intervention in conditions such as chemotherapy-induced nausea and vomiting, depression, and certain inflammatory disorders. nih.gov The development of potent and selective antagonists for these receptors is a major focus of pharmaceutical research. nih.gov The structural framework of this compound provides a key scaffold that can be elaborated through various chemical reactions to construct the complex molecular architectures required for effective tachykinin receptor antagonism.

Building Block for Polycyclic Azaarenes

While direct synthesis of polycyclic azaarenes from this compound is not extensively documented, its precursor, 2-amino-5-bromopyridine, is a well-established starting material for this purpose. fishersci.ptchemicalbook.com this compound can be readily converted to 2-amino-5-bromopyridine through hydrolysis.

Polycyclic azaarenes, which are aromatic compounds containing one or more nitrogen atoms within a fused ring system, are prevalent in a vast array of pharmacologically active compounds. nih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of these complex systems. For instance, a library of polyheterocyclic compounds based on the 11H-pyrido[2,1-b]quinazolin-11-one ring system has been synthesized through a palladium-catalyzed Buchwald-Hartwig amination of 2-bromopyridines with polycyclic anthranilic acid derivatives, followed by a dearomative cyclization. nih.govacs.org This highlights the utility of the bromo-substituted pyridine core, present in this compound, for constructing fused heterocyclic systems.

Role in the Synthesis of Heterocyclic Compounds

The structural features of this compound make it an important precursor for the synthesis of various other heterocyclic compounds, which are themselves valuable in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antifungal, antiviral, and anticancer properties. mdpi.com The synthesis of this scaffold often involves the reaction of a 2-aminopyridine derivative with an α-haloketone. organic-chemistry.org

This compound can serve as a precursor to 6-bromoimidazo[1,2-a]pyridine. The synthesis begins with the hydrolysis of the acetamido group to yield 2-amino-5-bromopyridine. chemicalbook.com This amine can then undergo condensation and cyclization with various reagents. For example, a chemodivergent synthesis has been developed where α-bromoketones react with 2-aminopyridine to selectively yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by tuning the reaction conditions. rsc.org This demonstrates a pathway where the derivative of this compound can be used to construct the valuable imidazo[1,2-a]pyridine core.

| Starting Material | Reagent | Product Class | Reference |

| 2-Aminopyridine | α-Bromoketones | Imidazo[1,2-a]pyridines | rsc.org |

| 2-Bromopyridines | 2H-Azirines | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines | Aldehydes, Terminal Alkynes | Imidazo[1,2-a]pyridines | nih.gov |

7-Azaindoles

The 7-azaindole (B17877) (or 1H-pyrrolo[2,3-b]pyridine) framework is a core structure in numerous pharmaceutically important molecules, including antitumor agents and kinase inhibitors. epo.orgresearchgate.net The functionalization of this system, particularly at the 5-position, is a key step in the synthesis of many of these compounds. epo.org

A common strategy for synthesizing substituted 7-azaindoles involves the use of 5-bromo-7-azaindole (B68098) as a versatile intermediate. researchgate.net One synthetic route to 5-bromo-7-azaindole starts from 2-hydrazino-5-bromopyridine, which is cyclized with acetaldehyde (B116499) in the presence of an acid and a catalyst mixture. patsnap.com The required 2-hydrazino-5-bromopyridine can be prepared from 2-amino-5-bromopyridine, which in turn is readily obtained by the hydrolysis of this compound. This positions this compound as a valuable precursor in the multi-step synthesis of functionally rich 7-azaindole derivatives.

Applications in Agrochemical and Dyestuff Synthesis

Pyridine derivatives are indispensable raw materials in the production of agrochemicals and dyestuffs. chemicalbook.com The compound 2-nitro-5-bromopyridine, which can be synthesized from 2-amino-5-bromopyridine (the hydrolysis product of this compound), is noted as an important intermediate in the medicine, pesticide, and dye industries. google.com This underscores the role of this compound as a precursor to industrially significant chemicals.

In the realm of dyestuffs, heterocyclic compounds are known to be crucial chromophores. For instance, various 2-amino-5-arylazothiazole disperse dyes have been synthesized for polyester (B1180765) fabrics. semanticscholar.org While not a direct application of this compound, this illustrates the importance of the substituted amino-heterocycle motif in the design of novel dyes. The chemical functionalities present in this compound make it a potential building block for developing new classes of dyes and pigments.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. tubitak.gov.tr The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. tubitak.gov.tr

For 2-Acetamido-5-bromopyridine, molecular docking studies could be used to predict its binding mode to various protein targets. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.govnih.gov For example, the acetamido group could act as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring and bromo substituent could participate in various other interactions. Such studies have been performed on similar bromo-substituted heterocyclic compounds to understand their potential as inhibitors of enzymes like α-glucosidase. researchgate.net

Table 4: Molecular Docking Results for a Bromo-Substituted Benzimidazole (B57391) Derivative with α-glucosidase

| Compound | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues |

| 17 | 8.34 ± 0.02 | - | - |

| Standard (Acarbose) | 38.25 ± 0.12 | - | - |

Results for a 5-bromo-2-aryl benzimidazole derivative, demonstrating its inhibitory activity. researchgate.net Detailed docking scores and interacting residues were not provided in the abstract.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their experimentally determined activities. rsc.org These models can then be used to predict the activity of new, untested compounds. mdpi.com

The development of a QSAR model typically involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of compounds with known activities. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates these descriptors to the biological activity. nih.gov

For a series of derivatives of this compound, a QSAR study could be conducted to understand which structural features are most important for a particular biological activity. acs.org This information can then guide the design of more potent analogs.

Table 5: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Shape indices |

Spectroscopic Characterization and Analytical Methods in Research

Vibrational Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. While a dedicated and fully assigned spectrum for 2-Acetamido-5-bromopyridine is not widely published, data from patents for the closely related compound 2-Acetamido-4-methyl-5-bromopyridine provide insight into the expected vibrational frequencies. google.comgoogle.com The key observed bands for this related structure are indicative of the functional groups also present in the title compound.

The interpretation of these bands involves assigning them to specific molecular vibrations. For instance, the band at 3190.6 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The strong absorption at 1693.7 cm⁻¹ corresponds to the C=O stretching vibration, often referred to as the Amide I band. The bands in the 1603.0 cm⁻¹ to 1523.9 cm⁻¹ range are typically assigned to the N-H bending (Amide II band) and the C=C and C=N stretching vibrations of the pyridine (B92270) ring. The peak at 1271.2 cm⁻¹ can be attributed to the C-N stretching vibration.

Interactive Data Table: FT-IR Peak Assignments for 2-Acetamido-4-methyl-5-bromopyridine google.comgoogle.com

| Frequency (cm⁻¹) | Tentative Assignment | Functional Group |

| 3190.6 | N-H Stretching | Amide |

| 1693.7 | C=O Stretching (Amide I) | Carbonyl (Amide) |

| 1664.7 | N-H Bending / C=C Stretching | Amide / Pyridine Ring |

| 1603.0 | C=C and C=N Stretching | Pyridine Ring |

| 1562.5 | C=C and C=N Stretching | Pyridine Ring |

| 1523.9 | N-H Bending (Amide II) | Amide |

| 1271.2 | C-N Stretching | Amide / Aryl Amine |

To definitively assign the observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is often performed. This computational method calculates the fundamental vibrational frequencies and modes of a molecule based on its geometry and force field.

While a specific NCA for this compound has not been detailed in the reviewed literature, such analyses have been crucial for interpreting the spectra of related compounds like 2-amino-5-bromopyridine (B118841) and 5-bromo-2-nitropyridine. researchgate.net These studies help to assign complex vibrations, especially in the fingerprint region (below 1500 cm⁻¹), where contributions from various bending and stretching modes of the pyridine ring and its substituents overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to map the hydrogen and carbon framework of a molecule. For this compound, one would expect distinct signals corresponding to the aromatic protons on the pyridine ring, the amide N-H proton, and the methyl protons of the acetamido group.

While a complete, formally published, and assigned NMR spectrum for this compound is not available in the searched literature, data for the isomeric compound N-(5-bromopyridin-3-yl)acetamide provides an illustrative example of the types of signals expected. The positional difference of the substituents significantly alters the electronic environment and thus the chemical shifts.

Interactive Data Table: ¹H NMR Data for N-(5-bromopyridin-3-yl)acetamide

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent |

| 10.32 | Singlet | 1H | NH (Amide) | DMSO-d₆ |

| 8.62 | Doublet | 1H | Pyridine-H | DMSO-d₆ |

| 8.24 | Singlet | 1H | Pyridine-H | DMSO-d₆ |

| 7.89 | Doublet | 1H | Pyridine-H | DMSO-d₆ |

| 2.08 | Singlet | 3H | CH₃ (Methyl) | DMSO-d₆ |

In the ¹³C NMR spectrum of this compound, one would anticipate signals for the carbonyl carbon, the methyl carbon, and the five distinct carbons of the pyridine ring. The carbon directly attached to the bromine atom would show a characteristic chemical shift, and its signal might be influenced by the quadrupole moment of the bromine nucleus.

The choice of solvent can significantly influence NMR spectra. Solvents can affect chemical shifts through various mechanisms, including polarity, magnetic anisotropy, and specific intermolecular interactions like hydrogen bonding. For a molecule like this compound, which has a hydrogen bond donor (N-H) and acceptor (C=O, pyridine nitrogen), the choice between a non-polar solvent like chloroform-d (B32938) (CDCl₃) and a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can lead to notable changes in the chemical shifts, particularly for the amide proton. While specific studies detailing these solvent effects for this compound are not available, it is a critical parameter considered by researchers during structural analysis to obtain consistent and reproducible data.

Mass Spectrometry (MS)

Mass spectrometry serves as a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are particularly valuable, especially in the context of analyzing biomolecules tagged with pyridine-based reagents.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOFMS) for Derivatized Oligosaccharides

The analysis of oligosaccharides by MALDI-TOF MS often faces challenges due to the low ionization efficiency of these native biomolecules. nih.gov To overcome this, derivatization techniques are employed, where a tag is covalently attached to the oligosaccharide to enhance its ionization and detection. nih.gov Aromatic amines, including pyridine derivatives, are frequently used for this purpose. While direct studies on this compound are not extensively documented, its analogue, 2-aminopyridine (B139424) (PA), is a well-established derivatizing agent. acs.orgucdavis.edu

The process involves reductive amination, where the amino group of the pyridine derivative reacts with the reducing end of the oligosaccharide. This tagging strategy significantly improves the sensitivity of detection. For instance, studies have shown that oligosaccharides derivatized with 2-aminopyridine exhibit a 100-fold increase in sensitivity in MALDI-MS analysis when using a 2,5-dihydroxybenzoic acid (DHBA) matrix compared to their underivatized forms. acs.orgacs.org The pyridine moiety acts as a chromophore and a protonatable site, facilitating the desorption and ionization process, which is fundamental to the MALDI technique. nih.gov This principle underscores the potential utility of this compound as a derivatizing agent, where the bromo- and acetamido- groups could further modulate ionization efficiency and fragmentation behavior.

Table 1: Comparison of Derivatization Reagents for MALDI-MS of Oligosaccharides

| Reagent | Abbreviation | Class | Reported Sensitivity Enhancement | Reference |

| 2-Aminopyridine | PA | Aromatic Amine | ~100-fold | acs.org |

| 4-Aminobenzoic acid ethyl ester | ABEE | Aromatic Amine | ~30-fold | acs.org |

| 2-Aminobenzamide (B116534) | 2-AB | Aromatic Amine | Commonly Used | ucdavis.edu |

| 2-Hydrazinopyrimidine | 2-HPM | Heterocyclic Hydrazine | >10-fold | nih.gov |

| ortho-phenylene diamine | OPD | Aromatic Diamine | Signal Enhancement | mdpi.com |

This table is interactive. You can sort and filter the data.

Postsource Decay (PSD) Analysis

Beyond simple mass detection, obtaining structural information is critical. Postsource Decay (PSD) is a MALDI-MS technique that analyzes the fragmentation of ions in the flight tube, providing valuable data for structural elucidation. acs.org For oligosaccharides derivatized with pyridine-based tags, PSD analysis yields predictable and reproducible fragmentation patterns. acs.org

When a 2-aminopyridine-tagged oligosaccharide is analyzed, the fragmentation is influenced by the choice of the MALDI matrix. acs.orgacs.org

Using α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix typically results in a simpler fragmentation spectrum, primarily showing Y-type ions, which arise from glycosidic bond cleavage where the charge is retained on the reducing end containing the pyridine tag. acs.orgacs.org

Using 2,5-dihydroxybenzoic acid (DHBA) as the matrix produces a more detailed spectrum with both B-type and Y-type ions. acs.orgacs.org B-type ions result from cleavage where the charge is retained on the non-reducing end.

The presence of both B and Y ion series allows for a more comprehensive sequencing of the monosaccharide units and determination of the branching structure of the oligosaccharide. acs.org This matrix-dependent fragmentation provides a flexible approach to structural analysis, demonstrating the utility of pyridine derivatives in detailed glycan characterization. acs.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. For compounds like this compound, the spectrum is characterized by absorption bands arising from π → π* transitions associated with the pyridine ring's aromatic system.

The electronic absorption spectra of pyridine derivatives are influenced by the nature and position of substituents on the ring. nih.gov Studies on analogous compounds, such as 2,3-Diamino-5-bromopyridine and other substituted pyridines, show that the interaction of the substituents with the pyridine π-system can cause shifts in the absorption maxima (λmax). nih.govresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental measurements to interpret the electronic transitions and conformational properties of these molecules. researchgate.net The analysis of the UV-Vis spectrum of this compound provides insight into its electronic structure, which is essential for applications in materials science and as a biochemical probe.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | Key Findings | Reference |

| 2,3-Diamino-5-bromopyridine | UV-Vis Spectroscopy | Formation of a charge-transfer complex with 2,4-dinitrophenol, studied via electronic absorption. | researchgate.net |

| Azidopyridines | UV-Vis Spectroscopy | Spectra characterized by overlapping π → π* transitions; solvent polarity significantly affects band maxima. | nih.gov |

| 5-Acetyl-2-bromopyridine | ¹H-NMR, ¹³C-NMR | Characteristic chemical shifts confirming the acetyl group and pyridine ring structure. |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.de This technique provides precise coordinates for each atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. uol.de

Biological and Biomedical Research Applications

Investigation of Biological Activities of Derivatives

The true value of 2-Acetamido-5-bromopyridine in the biomedical field is most evident in the biological activities of its derivatives. By chemically modifying the parent compound, researchers have developed novel molecules with potent and specific effects, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. A notable example is a series of benzothiazole (B30560) derivatives synthesized using a bromopyridine precursor.

One particular substituted bromopyridine acetamide (B32628) benzothiazole derivative, referred to in literature as compound 29 , has shown exceptionally potent antitumor activity across a range of human cancer cell lines. nih.govtandfonline.com Research has demonstrated that this compound induces cell death through apoptosis in a concentration-dependent manner in HepG2 liver cancer cells. nih.govtandfonline.com The efficacy of this derivative is highlighted by its very low IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of cancer cells.

| Cancer Cell Line | Cancer Type | IC₅₀ Value (nM) |

|---|---|---|

| SKRB-3 | Breast Cancer | 1.2 |

| SW620 | Colon Adenocarcinoma | 4.3 |

| A549 | Lung Cancer | 44 |

| HepG2 | Liver Cancer | 48 |

These findings underscore the potential of using the this compound scaffold to design and synthesize potent and selective anticancer compounds worthy of further investigation. nih.goveuropeanreview.org

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Derivatives of this compound have emerged as a promising class of compounds in this area. Studies have shown that modifying the 2-aminopyridine (B139424) core, which is closely related to this compound, can lead to compounds with significant antibacterial efficacy.

For instance, research into a series of 2-aminopyridine derivatives revealed that a specific compound, 2c , exhibited high activity against Gram-positive bacteria. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 5-bromopyridine-2,3-diamine, have also been investigated. These studies found that Gram-positive bacteria were generally more susceptible to these compounds than Gram-negative bacteria. mdpi.comresearchgate.net

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Aminopyridine Derivative 2c | Staphylococcus aureus | 0.039 µg/mL |

| Bacillus subtilis | 0.039 µg/mL | |

| Imidazo[4,5-b]pyridine Derivative 2 | Bacillus cereus | 0.07 mg/mL |

| Imidazo[4,5-b]pyridine Derivative 4 | Escherichia coli | No significant activity |

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

The selective and potent activity of these derivatives suggests that the pyridine scaffold is a valuable starting point for the development of new antibacterial drugs. nih.gov

Anti-inflammatory Properties

Chronic inflammation is a key factor in a multitude of diseases. Research has indicated that derivatives of heterocyclic compounds, including those based on a pyridine structure, possess anti-inflammatory properties. ekb.eg For example, various benzothiazole derivatives, which can be synthesized from precursors like this compound, have been recognized for their broad spectrum of biological activities, including anti-inflammatory effects. researchgate.net The versatility of the pyridine ring allows for the synthesis of diverse structures, such as nicotinonitriles, which have also been investigated for their potential as anti-inflammatory agents. ekb.eg

Potential for CNS Penetration

Compounds that can cross the blood-brain barrier and act on the central nervous system (CNS) are essential for treating neurological and psychiatric disorders. While direct studies on the CNS penetration of this compound itself are not extensively documented, its structural isomer, 5-Acetamido-2-bromopyridine, has garnered interest for its interaction with sigma receptors, which are implicated in various neurological processes. smolecule.com This suggests that the core acetamido-bromopyridine structure may have the potential for CNS activity. Furthermore, bromopyridines are used as starting materials for the synthesis of piperidine (B6355638) derivatives, a class of compounds frequently found in pharmaceuticals targeting the CNS. mdpi.com

Drug Discovery and Development Initiatives

This compound is a valuable scaffold in medicinal chemistry and drug discovery, primarily serving as a versatile building block for constructing more complex, biologically active molecules. cymitquimica.com Its utility is demonstrated in the synthesis of advanced drug candidates. For instance, it has been used as a key intermediate in an optimized, scalable synthesis of TAK-828F, a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist. acs.org The pyridine moiety is also a privileged scaffold in drug discovery, and related bromopyridine structures have been instrumental in the synthesis of drugs like the anticancer agent lorlatinib. pharmablock.com The presence of the bromine atom facilitates a variety of chemical coupling reactions, making it a highly adaptable component in the drug development pipeline. cymitquimica.com

Biochemical Labeling and Tagging Applications

In the field of proteomics and biochemical research, the ability to label and tag proteins and other biomolecules is crucial for studying their interactions and functions. This compound and its isomers are useful in this context. The isomer 5-Acetamido-2-bromopyridine has been noted for its value in proteomics research, particularly in studies involving protein interactions and modifications. smolecule.com The chemical functionalities of the acetamido-bromopyridine structure lend themselves to bioconjugation, the process of covalently linking molecules. fluorochem.co.ukgoogle.com This allows the pyridine derivative to act as a chemical tag, which can be attached to a biomolecule of interest for detection, purification, or functional studies.

Labeling of Reducing-End Oligosaccharides

In the analysis of complex carbohydrates, the chemical derivatization of oligosaccharides at their reducing end is a critical step to enhance detection and facilitate structural elucidation. While the compound this compound itself is not directly used for this purpose due to the absence of a primary amine group required for the standard labeling reaction, its close analog, 2-amino-5-bromopyridine (B118841) (ABP) , serves as a valuable reagent in this context.

The primary method for attaching a label to the reducing end of an oligosaccharide is through reductive amination. This reaction involves the open-ring aldehyde form of the sugar reacting with a primary amine on the labeling reagent to form a Schiff base, which is then reduced to a stable secondary amine. As this compound possesses an acetamido group (-NHCOCH₃) rather than a primary amine (-NH₂), it cannot directly participate in this reaction.

The focus of research in this area has therefore been on the utility of 2-amino-5-bromopyridine as a labeling agent. The introduction of the bromine atom provides a unique isotopic signature that is highly beneficial for mass spectrometric analysis.

Detailed Research Findings:

Model reducing-end oligosaccharides can be effectively labeled with 2-amino-5-bromopyridine through reductive amination. This process allows for the introduction of a bromine isotope tag, which aids in the structural analysis of the oligosaccharides by electrospray ionization mass spectrometry (ESI-MS). The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br), results in a distinctive doublet in the mass spectrum, simplifying the identification of labeled glycans.

The general reaction for labeling with 2-amino-5-bromopyridine is as follows:

The primary amine of 2-amino-5-bromopyridine reacts with the aldehyde group of the reducing-end of the oligosaccharide to form an unstable Schiff base.

A reducing agent, such as sodium cyanoborohydride, is then used to reduce the imine of the Schiff base to a stable secondary amine, covalently linking the label to the glycan.

This labeling strategy is one of several that employ amine-containing fluorescent or UV-active tags for the analysis of glycans. Other commonly used labeling agents include 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA). americanpharmaceuticalreview.comnih.gov The choice of labeling reagent often depends on the desired analytical outcome, such as enhanced fluorescence for liquid chromatography or specific isotopic signatures for mass spectrometry. americanpharmaceuticalreview.com

The table below summarizes the key aspects of using amino-pyridine derivatives for oligosaccharide labeling.

| Feature | Description |

| Labeling Reagent | 2-amino-5-bromopyridine (ABP) |

| Target Functional Group | Aldehyde group of the reducing-end of an oligosaccharide |

| Reaction Type | Reductive Amination |

| Key Advantage | Introduction of a bromine isotope tag for mass spectrometry |

| Analytical Technique | Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography (LC) |

Future Research Directions and Emerging Trends

Catalyst Development for Sustainable Synthesis

The development of environmentally benign and efficient methods for the synthesis of 2-Acetamido-5-bromopyridine and its derivatives is a significant area of ongoing research. Traditional methods for the synthesis of related compounds have sometimes relied on harsh reagents or conditions that are not ideal for industrial-scale production. google.comgoogleapis.com Consequently, there is a strong emphasis on creating novel catalytic systems that offer high yields and selectivity under milder, more sustainable conditions.

A notable advancement in this area is the use of palladium-catalyzed cross-coupling reactions. For instance, an optimized Heck ethylenation of this compound has been developed using a specific combination of palladium acetate (B1210297), tri-o-tolylphosphine (B155546), and BINAP as a promoter. acs.orgacs.org This method provides a reliable multikilogram-scale synthesis of 2-Acetamido-5-vinylpyridine, a key derivative. acs.orgacs.org Research is also exploring the use of alternative, more sustainable solvents and less expensive metal catalysts to further improve the green credentials of these synthetic routes. acs.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Heck Ethylenation | Palladium acetate, tri-o-tolylphosphine, BINAP | Optimized for large-scale synthesis of 2-Acetamido-5-vinylpyridine. | acs.orgacs.org |

| Goldberg Reaction | CuI and 1,10-phenanthroline | Economical synthesis of 2-methylaminopyridine amides from 2-bromopyridine (B144113). | nih.gov |

Exploration of Novel Reactivity Patterns

Beyond its use as a scaffold, researchers are actively investigating the untapped reactivity of the this compound core. The presence of the acetamido group, the bromine atom, and the pyridine (B92270) ring offers multiple sites for chemical modification, opening doors to a wide array of new derivatives with potentially unique properties.

For example, the bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. acs.orgacs.orgresearchgate.net Additionally, the pyridine nitrogen can be involved in reactions, and the acetamido group can be hydrolyzed to the corresponding amine, providing another point of diversification. google.com Recent studies have explored unexpected condensation reactions involving related aminopyridines, suggesting that further investigation into the reactivity of this compound under various conditions could lead to the discovery of novel chemical transformations and the synthesis of complex heterocyclic systems. scielo.org.mx The reaction of 5-bromopyridine-2,3-diamine with aldehydes to form imidazo[4,5-b]pyridine derivatives, which can then be further alkylated, showcases the potential for building complex scaffolds from related brominated pyridines. mdpi.com

Advanced Computational Modeling for Drug Design

The integration of computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound derivatives is a burgeoning area of research. scielo.org.mxnih.govuib.no In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being employed to predict the biological activity and pharmacokinetic properties of novel compounds derived from this scaffold. nih.govnih.gov

These computational approaches allow for the rational design of new drug candidates with improved potency and selectivity. nih.gov For instance, computational studies can help in understanding the binding interactions of this compound-based ligands with their biological targets, such as enzymes or receptors. nih.govresearchgate.netarizona.edu This knowledge can then guide the synthesis of optimized analogs with enhanced therapeutic potential. The use of computational tools to evaluate physicochemical properties relevant to CNS penetration is also a key area of focus. nih.gov

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Identification of potent and selective inhibitors. | nih.govresearchgate.netarizona.edu |

| QSAR | Relating chemical structure to biological activity. | Guiding the design of more active compounds. | nih.gov |

| ADME Prediction | Forecasting absorption, distribution, metabolism, and excretion properties. | Selection of candidates with favorable pharmacokinetic profiles. | nih.gov |

Integration with High-Throughput Screening for Bioactivity Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of compounds for biological activity. researchgate.netnih.govresearchgate.netaxxam.com The integration of this compound and its derivatives into HTS campaigns is a promising strategy for identifying new lead compounds for various therapeutic areas. nih.govelifesciences.orgcuni.cznih.gov

By synthesizing diverse libraries of compounds based on the this compound scaffold and screening them against a wide range of biological targets, researchers can quickly identify "hits" with desired activities. axxam.comnih.govnih.gov These hits can then be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The development of robust and efficient HTS assays is crucial for the success of these endeavors. nih.gov The combination of combinatorial chemistry, to generate the compound libraries, and HTS provides a synergistic approach to accelerate the pace of drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-Acetamido-5-bromopyridine?

- Methodological Answer :

- Melting Point : Confirm purity via lit. range (175–179°C) using differential scanning calorimetry (DSC) .

- X-ray Crystallography : Resolve crystal structure to analyze planarity and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) .

- NMR/IR Spectroscopy : Use / NMR to confirm substitution patterns and IR to identify acetamido C=O stretching (~1650–1700 cm) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Codes : Follow R22 (harmful if swallowed), R36/37/38 (irritating to eyes/respiratory system/skin), and R43 (sensitization risk) .

- Storage : Keep in a cool, dry place away from oxidizers. Use PPE (gloves, goggles, respirator) during handling .

- WGK Rating : Class 3 (highly water-hazardous); avoid environmental release .

Advanced Research Questions

Q. How can the Heck reaction be optimized for vinylation of this compound?

- Methodological Answer :

- Catalytic System : Use Pd(OAc) with tri--tolylphosphine and BINAP (racemic or S-(−)-enantiomer) to enhance regioselectivity and yield .

- Conditions : Ethylene gas (1 atm), DMF solvent, 80–100°C. Monitor reaction progress via TLC or HPLC .

- Scale-Up : For multikilogram synthesis, maintain inert atmosphere (N) and optimize ligand-to-catalyst ratio (2:1) to suppress side reactions .

Q. How to resolve contradictions in reported melting points or spectral data for derivatives?

- Methodological Answer :

- Purity Assessment : Recrystallize from methanol/water mixtures and compare DSC profiles with literature .

- Spectral Validation : Cross-reference NMR shifts (e.g., pyridine H-6 at δ ~8.2 ppm) with authentic samples .

- Crystallographic Consistency : Check for polymorphic variations using single-crystal X-ray diffraction .

Q. What strategies improve regioselectivity in functionalizing this compound?

- Methodological Answer :

- Directing Groups : Leverage the acetamido moiety to guide electrophilic substitution at the 5-position. Use Br/FeCl for bromination .

- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(dppf)Cl, KCO, DME/HO) to couple with boronic acids at the bromine site .

- Protection/Deprotection : Temporarily protect the acetamido group (e.g., Boc) to avoid side reactions during halogenation .

Q. How to analyze hydrogen-bonding networks in co-crystals of this compound?

- Methodological Answer :

- Co-Crystallization : Combine with 4-hydroxybenzoic acid in methanol to form 1:1 co-crystals. Slow evaporation enhances crystal quality .

- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯O and O–H⋯N bonds) and quantify dihedral angles between aromatic planes .

- Thermal Analysis : Correlate hydrogen-bond strength with DSC stability profiles (e.g., decomposition >250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.